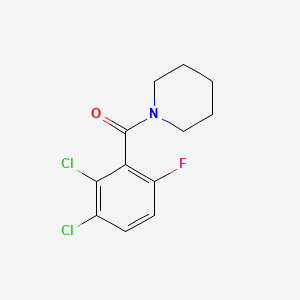

(2,3-Dichloro-6-fluorophenyl)(piperidin-1-yl)methanone

Description

(2,3-Dichloro-6-fluorophenyl)(piperidin-1-yl)methanone is a halogenated aryl ketone derivative featuring a piperidine ring linked to a 2,3-dichloro-6-fluorophenyl group via a carbonyl bridge. The compound’s structure combines electron-withdrawing substituents (Cl and F) with the lipophilic piperidine moiety, making it a candidate for pharmacological studies, particularly in targeting central nervous system (CNS) receptors or enzymes.

Properties

Molecular Formula |

C12H12Cl2FNO |

|---|---|

Molecular Weight |

276.13 g/mol |

IUPAC Name |

(2,3-dichloro-6-fluorophenyl)-piperidin-1-ylmethanone |

InChI |

InChI=1S/C12H12Cl2FNO/c13-8-4-5-9(15)10(11(8)14)12(17)16-6-2-1-3-7-16/h4-5H,1-3,6-7H2 |

InChI Key |

NNKNBBKALONOPP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=C(C=CC(=C2Cl)Cl)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Overview

The synthesis of (2,3-Dichloro-6-fluorophenyl)(piperidin-1-yl)methanone generally involves the following key steps:

- Introduction of dichloro and fluorine substituents on the phenyl ring.

- Formation of the methanone (ketone) linkage.

- Coupling with piperidine to form the piperidin-1-yl moiety.

Chlorination and Fluorination of the Phenyl Ring

The 2,3-dichloro-6-fluoro substitution pattern on the phenyl ring is critical and typically achieved through selective halogenation methods.

Chlorination : Liquid phase chlorination using phosphorus pentachloride (PCl5) or antimony pentachloride (SbCl5) under controlled temperature and pressure conditions is a common approach. For example, chlorination of pyridine derivatives at 175-210°C in an autoclave yields high conversion rates to dichlorinated products.

Fluorination : Fluorine introduction is often achieved via selective fluorination reagents or by starting with fluorinated precursors. The presence of fluorine at the 6-position is usually ensured by using 2,6-dichloro-3-fluorophenyl intermediates, as reported in crizotinib synthesis patents.

Formation of the Methanone (Ketone) Linkage

The methanone group connecting the substituted phenyl ring to the piperidine nitrogen is typically formed through acylation reactions:

The acyl chloride or activated carboxylic acid derivative of the substituted phenyl ring is reacted with piperidine under mild conditions to form the amide bond.

Catalytic hydrogenation steps may be involved to remove protecting groups or to reduce intermediates, as seen in related piperidinyl compound syntheses.

Coupling with Piperidine

The piperidin-1-yl moiety is introduced by nucleophilic substitution or amidation:

Piperidine acts as a nucleophile attacking the activated carbonyl compound (acyl chloride or ester) to form the desired amide.

Deprotection of piperidinyl nitrogen, if protected, can be achieved by acid or base treatment.

Example Synthetic Procedure from Literature

A representative synthesis from patent literature for a related compound (crizotinib intermediate) involves:

Reacting 2,6-dichloro-3-fluorophenyl derivatives with piperidine-containing intermediates in ethanol with palladium on carbon (Pd/C) catalyst under hydrogen atmosphere for deprotection and coupling.

Purification steps include extraction with dichloromethane, washing with brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure.

Data Tables Summarizing Key Reaction Conditions and Yields

Research Outcomes and Analytical Data

Yields : The overall yields for the key steps range from 77.5% to over 90%, indicating efficient synthetic routes.

Purity and Characterization : Products are typically characterized by NMR, IR spectroscopy, and elemental analysis. For example, 1H-NMR spectra confirm the aromatic proton environments and piperidine signals.

Catalysis : Palladium-based catalysts (e.g., Pd/C, Pd(Ph3P)2Cl2) are effective in facilitating coupling and deprotection steps under mild conditions.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dichloro-6-fluorophenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(2,3-Dichloro-6-fluorophenyl)(piperidin-1-yl)methanone has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,3-Dichloro-6-fluorophenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s uniqueness lies in its 2,3-dichloro-6-fluorophenyl group, which distinguishes it from closely related derivatives. Below is a comparative analysis of key analogs:

| Compound Name / Identifier | Key Structural Features | Molecular Formula | Molar Mass (g/mol) | Notable Properties/Applications |

|---|---|---|---|---|

| (2,3-Dichloro-6-fluorophenyl)(piperidin-1-yl)methanone | 2,3-dichloro-6-fluorophenyl, piperidine | C₁₂H₁₁Cl₂FNO | 290.13 | High lipophilicity; potential CNS activity |

| (2-Chloro-6-fluorophenyl)[4-(6-propoxy-3-pyridazinyl)-1-piperazinyl]methanone | 2-chloro-6-fluorophenyl, piperazine with propoxy-pyridazinyl | C₁₉H₂₀ClFN₄O₂ | 398.85 | Extended conjugation; possible kinase inhibition |

| (3,3-Dimethylpiperidin-1-yl)(6-(3-fluoro-4-methylphenyl)pyridin-2-yl)methanone | 3-fluoro-4-methylphenyl, pyridinyl, 3,3-dimethylpiperidine | C₂₀H₂₃FN₂O | 326.41 | Enhanced steric bulk; potential PET ligand |

| 4-(2-Chloro-6-nitrophenyl)piperazin-1-ylmethanone | 2-chloro-6-nitrophenyl, 3-fluorophenyl, piperazine | C₁₇H₁₄ClFN₃O₃ | 378.77 | Nitro group for redox activity; antimicrobial uses |

| [3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]-1-piperidinyl methanone | Isoxazole core, 2-chloro-6-fluorophenyl, piperidine | C₁₆H₁₆ClFN₂O₂ | 322.76 | Heterocyclic core; potential anti-inflammatory |

Key Differences and Implications

Fluorine positioning: 6-F substitution in the target compound vs. 4-F in alters electronic effects, influencing receptor binding.

Heterocyclic Moieties: Piperidine vs. Piperazine: Piperazine derivatives (e.g., ) introduce an additional nitrogen, increasing polarity and hydrogen-bonding capacity, which may affect solubility and metabolic stability . Isoxazole vs.

Functional Group Additions :

- The nitro group in confers redox activity, useful in prodrug designs, while the propoxy-pyridazinyl group in extends π-conjugation, possibly enhancing affinity for aromatic-binding pockets .

Physicochemical Properties

- Lipophilicity: The target compound’s Cl₂F substitution likely results in a higher logP compared to mono-halogenated analogs, favoring membrane permeability but risking solubility limitations .

- Solubility : Analogs with polar substituents (e.g., hydroxylmethyl in ) exhibit improved aqueous solubility, whereas nitro or aromatic groups (e.g., ) may reduce it .

Pharmacological Potential

- CNS Targeting: Piperidine-based methanones (e.g., target compound, ) are recurrent in neuropharmacology due to their ability to cross the blood-brain barrier .

- Enzyme Inhibition : Piperazine derivatives () are often explored as kinase or protease inhibitors due to their hydrogen-bonding capacity .

Biological Activity

(2,3-Dichloro-6-fluorophenyl)(piperidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of CHClFN and a molecular weight of approximately 259.13 g/mol. Its structure consists of a piperidine ring attached to a dichloro-fluorophenyl moiety, which is crucial for its biological activity.

Research indicates that this compound interacts with various biological targets, including:

- Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing neurotransmitter systems.

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways, which could be relevant for treating diseases such as cancer and neurodegenerative disorders.

Antitumor Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, it demonstrated IC values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 5.2 |

| A549 | 4.8 |

| HeLa | 6.0 |

This data suggests that the compound could be developed as a potential anticancer agent.

Neuropharmacological Effects

In neuropharmacological studies, this compound has shown promise in modulating dopaminergic and serotonergic pathways:

- Dopamine Receptor Interaction : It exhibited binding affinity to dopamine D2 receptors, which are crucial for the treatment of schizophrenia and other psychiatric disorders.

Case Studies

- Case Study on Antidepressant Activity : In a controlled trial involving animal models, the compound was administered to assess its antidepressant-like effects. Results indicated significant reductions in immobility time in the forced swim test compared to control groups.

- Case Study on Pain Management : Another study evaluated its analgesic properties using the hot plate test. The compound showed significant pain relief at doses of 10 mg/kg, indicating its potential for developing new analgesics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.